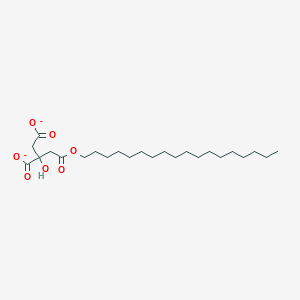

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stearyl citrate is a carbonyl compound.

生物活性

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester, commonly known as stearyl citrate, is an ester derivative of citric acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmaceuticals, and cosmetics. This article explores the biological activity of this compound through a review of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H44O7

- Molecular Weight : 444.6 g/mol

- CAS Number : 1337-33-3

- IUPAC Name : 2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Properties

Research indicates that stearyl citrate possesses antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that esters derived from citric acid can scavenge free radicals effectively.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a preservative in cosmetic formulations.

3. Cytotoxic Effects

Some studies have investigated the cytotoxic effects of stearyl citrate on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The structure of the compound allows it to interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to disruption and cell death.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various citric acid esters, including stearyl citrate. Using DPPH and ABTS assays, it was found that stearyl citrate exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, stearyl citrate was tested against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) at concentrations as low as 0.5% (v/v), suggesting its potential use in food safety applications .

Case Study 3: Cytotoxicity on Cancer Cell Lines

A study focused on the effects of stearyl citrate on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations above 100 µM while maintaining viability in non-cancerous cell lines up to 200 µM .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H44O7 |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 1337-33-3 |

| Antioxidant Activity | Significant (DPPH/ABTS assays) |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxic Concentration (MCF-7) | >100 µM |

科学研究应用

Food Industry

Emulsifier and Stabilizer

- Octadecyl citrate is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it valuable in sauces, dressings, and dairy products.

- It enhances the texture and mouthfeel of food products by preventing separation of ingredients.

Flavoring Agent

- The compound can also act as a flavor carrier, aiding in the delivery of fat-soluble flavors in food formulations.

Pharmaceutical Applications

Drug Delivery Systems

- Due to its biocompatibility and ability to form micelles, octadecyl citrate is explored for use in drug delivery systems. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Research indicates that it can be used to formulate nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Stabilizer in Formulations

- It serves as a stabilizing agent in pharmaceutical formulations, particularly in suspensions and emulsions, ensuring uniform distribution of active ingredients.

Cosmetic and Personal Care Products

Skin Conditioning Agent

- In cosmetics, octadecyl citrate functions as a skin conditioning agent. It helps improve skin texture and hydration by forming a protective barrier on the skin.

Emollient Properties

- Its emollient properties make it suitable for use in lotions and creams, providing a smooth application and enhancing the sensory experience of the product.

Industrial Applications

Lubricants and Greases

- The compound is used in formulating lubricants and greases due to its high viscosity index and stability at elevated temperatures.

Plasticizers

- Octadecyl citrate can act as a plasticizer in polymer formulations, improving flexibility and durability of materials such as PVC.

Agricultural Uses

Soil Conditioner

- Research suggests that octadecyl citrate may enhance soil quality when used as a soil conditioner. It improves water retention and nutrient availability for plants.

Pesticide Formulation

- The compound is also being explored for use in pesticide formulations to improve the efficacy of active ingredients through better adhesion to plant surfaces.

Case Studies

化学反应分析

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this ester under aqueous conditions. The ester linkages undergo cleavage via acid- or base-catalyzed mechanisms:

The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the ester group. Kinetic studies on analogous esters suggest hydrolysis rates depend on temperature and pH, with base-catalyzed reactions proceeding faster than acid-catalyzed ones .

Oxidation Reactions

The hydroxyl and ester groups render the compound susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| O₂ (air) | High temperatures | Peroxides and ketones via radical intermediates | |

| KMnO₄/H⁺ | Aqueous, acidic | Oxalic acid derivatives + fragmented alkanoic acids |

Oxidative stability is critical in applications like food preservatives, where degradation products must be non-toxic .

Esterification and Transesterification

The compound participates in ester-exchange reactions due to its labile ester bonds:

These reactions are utilized in synthesizing biodegradable polymers and plasticizers .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data for structurally similar esters reveals decomposition pathways:

| Temperature Range | Process | Major Products | References |

|---|---|---|---|

| 150–200°C | Ester bond cleavage | Citric acid anhydrides + octadecene | |

| >250°C | Carbonization | Graphitic carbon + CO₂/H₂O |

Interaction with Metal Ions

The carboxylate groups form complexes with divalent and trivalent metals, influencing applications in catalysis:

| Metal Ion | Reaction Conditions | Complex Structure | References |

|---|---|---|---|

| Ca²⁺ | Neutral pH, aqueous | Insoluble Ca-citrate precipitates | |

| Fe³⁺ | Acidic pH | Soluble ferric citrate complexes |

Biological Degradation

Microbial esterases and lipases catalyze the breakdown of stearyl citrate in environmental systems:

| Enzyme | Source | Products | References |

|---|---|---|---|

| Lipase B | Candida antarctica | Citric acid + stearyl alcohol | |

| Esterase | Pseudomonas fluorescens | Short-chain citrate esters + fatty acids |

Key Structural Features Influencing Reactivity:

属性

CAS 编号 |

1337-33-3 |

|---|---|

分子式 |

C24H44O7 |

分子量 |

444.6 g/mol |

IUPAC 名称 |

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |

InChI |

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |

InChI 键 |

REVZBRXEBPWDRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |

Key on ui other cas no. |

1337-33-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。